molecular formula C18H16Cl4N4O2S B11712525 N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide

Cat. No.: B11712525
M. Wt: 494.2 g/mol
InChI Key: RIPXFWKZGNCAOB-UHFFFAOYSA-N
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Description

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amides, carbamothioyl, and trichloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine.

    Carbamothioylation: The acetylamino intermediate is then reacted with a carbamothioylating agent to introduce the carbamothioyl group.

    Trichloroethylation: The resulting compound undergoes a reaction with trichloroethylamine to form the trichloroethyl intermediate.

    Final Coupling: The trichloroethyl intermediate is then coupled with 3-chlorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-1-naphthamide
  • N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-naphthamide

Uniqueness

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Cl4N4O2S

Molecular Weight

494.2 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-chlorobenzamide

InChI

InChI=1S/C18H16Cl4N4O2S/c1-10(27)23-13-5-7-14(8-6-13)24-17(29)26-16(18(20,21)22)25-15(28)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,23,27)(H,25,28)(H2,24,26,29)

InChI Key

RIPXFWKZGNCAOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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